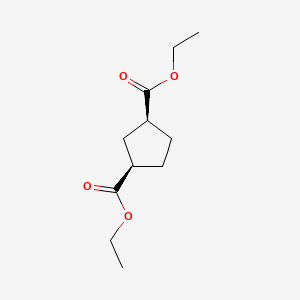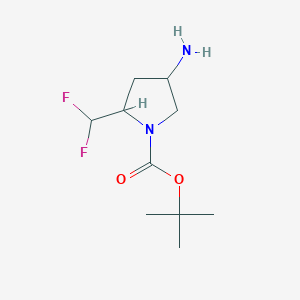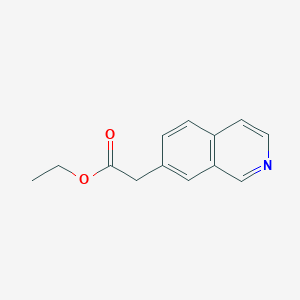
Ethyl 2-(isoquinolin-7-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(isoquinolin-7-yl)acetate: is an organic compound with the molecular formula C₁₃H₁₃NO₂. It is a derivative of isoquinoline, a nitrogen-containing heterocyclic compound. Isoquinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(isoquinolin-7-yl)acetate typically involves the reaction of isoquinoline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-(isoquinolin-7-yl)acetate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of isoquinoline-7-carboxylic acid.
Reduction: Formation of isoquinoline-7-ethanol.
Substitution: Formation of isoquinoline-7-yl derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Ethyl 2-(isoquinolin-7-yl)acetate is used as an intermediate in the synthesis of more complex isoquinoline derivatives.
Biology and Medicine: In medicinal chemistry, isoquinoline derivatives are known for their pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties. This compound is studied for its potential use in drug discovery and development .
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its derivatives are also explored for their potential use in materials science and nanotechnology .
Mécanisme D'action
The mechanism of action of Ethyl 2-(isoquinolin-7-yl)acetate involves its interaction with specific molecular targets in biological systems. Isoquinoline derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity. The exact pathways and targets depend on the specific structure and functional groups of the compound .
Comparaison Avec Des Composés Similaires
Isoquinoline: The parent compound, known for its wide range of biological activities.
Quinoline: A structurally similar compound with a nitrogen atom in a different position, also known for its pharmacological properties.
Naphthalene: A non-nitrogen-containing analog with similar aromatic properties.
Uniqueness: Ethyl 2-(isoquinolin-7-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C13H13NO2 |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
ethyl 2-isoquinolin-7-ylacetate |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13(15)8-10-3-4-11-5-6-14-9-12(11)7-10/h3-7,9H,2,8H2,1H3 |
Clé InChI |
YSPSFIIGUGMZNB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CC2=C(C=C1)C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


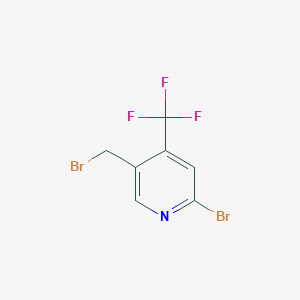

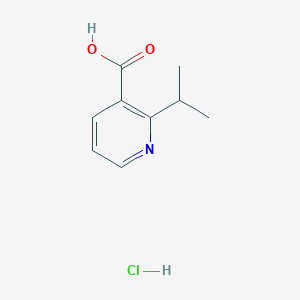
![Phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate](/img/structure/B13657417.png)
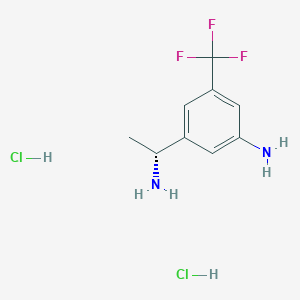
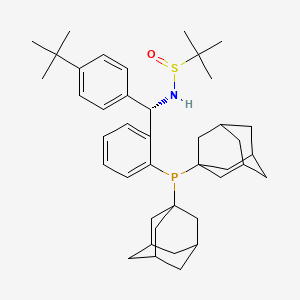
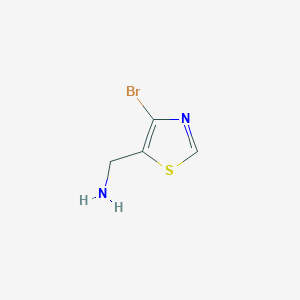
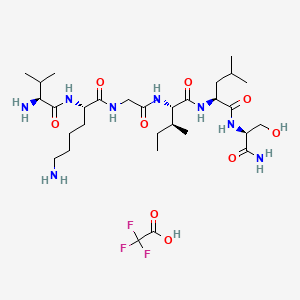
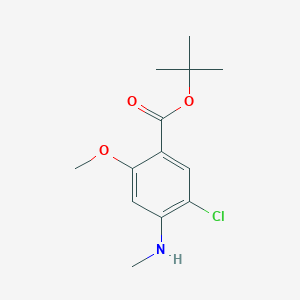
![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl dodecanoate](/img/structure/B13657465.png)
